molecular formula C16H13NO B8324182 3-p-Tolylisoquinolin-1(2H)-oneE

3-p-Tolylisoquinolin-1(2H)-oneE

Cat. No.: B8324182
M. Wt: 235.28 g/mol
InChI Key: GNXMJRCVKBVQMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-p-Tolylisoquinolin-1(2H)-oneE is a synthetic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds known for their diverse biological activities. This particular compound features a p-tolyl group attached to the isoquinoline core, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-p-Tolylisoquinolin-1(2H)-oneE typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as p-toluidine and isoquinoline.

    Formation of Intermediate:

    p-Toluidine is reacted with isoquinoline under specific conditions to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization to form the isoquinoline core with the p-tolyl group attached.

    Final Product: The final product, this compound, is obtained after purification and characterization.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction efficiency.

    Temperature and Pressure: Controlled temperature and pressure conditions to ensure high yield and purity.

    Purification: Advanced purification techniques like recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-p-Tolylisoquinolin-1(2H)-oneE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The p-tolyl group can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

3-p-Tolylisoquinolin-1(2H)-oneE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-p-Tolylisoquinolin-1(2H)-oneE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    3-p-Tolylisoquinolin-1-amine: Similar structure but with an amine group instead of a ketone.

    3-p-Tolylisoquinolin-1-ol: Similar structure but with a hydroxyl group instead of a ketone.

Uniqueness

3-p-Tolylisoquinolin-1(2H)-oneE is unique due to its specific substitution pattern and the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity compared to other isoquinoline derivatives.

Properties

Molecular Formula

C16H13NO

Molecular Weight

235.28 g/mol

IUPAC Name

3-(4-methylphenyl)-2H-isoquinolin-1-one

InChI

InChI=1S/C16H13NO/c1-11-6-8-12(9-7-11)15-10-13-4-2-3-5-14(13)16(18)17-15/h2-10H,1H3,(H,17,18)

InChI Key

GNXMJRCVKBVQMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=O)N2

Origin of Product

United States

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